molecular formula C22H27ClN4O4S B2945206 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1052535-48-4

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No. B2945206
CAS RN: 1052535-48-4
M. Wt: 478.99
InChI Key: HEUUDDWMUISUFV-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClN4O4S and its molecular weight is 478.99. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Properties

Studies have highlighted the interactions and properties of molecules closely related to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride, focusing on their polarizability, density, and refractive index measurements. These properties are crucial in understanding the behavior of the molecule in various solvents and its potential applications in pharmaceutical formulations. For instance, the molar refractivity and polarizability of related compounds have been studied to determine the effects of drug concentration on these parameters in aqueous solutions, indicating potential applications in drug delivery systems where solubility and interaction with biological membranes are critical factors (Sawale et al., 2016).

Hypoxia-Selective Antitumor Agents

Research into regioisomers of hypoxia-selective cytotoxins closely related to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has revealed their potential as antitumor agents. These compounds have been synthesized and evaluated for their cytotoxicity under hypoxic conditions, which is a characteristic environment of solid tumors. The studies suggest that certain derivatives exhibit selective toxicity towards hypoxic tumor cells, offering a promising approach for targeted cancer therapy (Palmer et al., 1996).

Thiazolides as Anti-Infective Agents

Thiazolides, including compounds structurally similar to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride, have been identified as a novel class of anti-infective drugs. These compounds have demonstrated effectiveness against a broad spectrum of pathogens, including viruses, bacteria, intracellular and extracellular protozoan parasites, and even proliferating mammalian cells. The broad activity spectrum of thiazolides makes them highly valuable for the development of new treatments for infectious diseases and potentially for cancer, given their ability to induce cell death in proliferating cells (Hemphill, Müller, & Müller, 2012).

Synthesis and Evaluation of Derivatives

The synthesis and biological evaluation of derivatives of compounds similar to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride have been extensively studied. These activities include the development of new synthetic routes and the evaluation of their potential as prokinetic agents and other therapeutic uses. Such studies provide valuable insights into the chemical versatility of these compounds and their pharmacological potentials (Srinivasulu et al., 2005).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)13-14-25(21(27)16-7-9-17(10-8-16)26(28)29)22-23-19-12-11-18(30-6-3)15-20(19)31-22;/h7-12,15H,4-6,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUDDWMUISUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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